Atorvastatin lactone

Catalog No.
S519709
CAS No.
125995-03-1
M.F
C33H33FN2O4
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin lactone

CAS Number

125995-03-1

Product Name

Atorvastatin lactone

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

Molecular Formula

C33H33FN2O4

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1

InChI Key

OUCSEDFVYPBLLF-KAYWLYCHSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

1044582 USP Atorvastatin Related Compound H

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Description

The exact mass of the compound Atorvastatin lactone is 540.2424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis of Novel Drugs

Atorvastatin lactone serves as a valuable starting material for the synthesis of new heterocyclic compounds, particularly pyrrole derivatives [1]. Pyrroles are a class of organic compounds with a five-membered ring structure containing nitrogen. They possess various biological properties and are found in many natural products with potential therapeutic applications [1]. Research suggests that atorvastatin lactone can be a cost-effective and efficient precursor for synthesizing these novel pyrrole derivatives, which could lead to the development of new drugs [1].

Development of Atropisomeric Prodrugs

Atropisomers are a special class of stereoisomers where hindered rotation around a single bond creates non-interconvertible mirror images. Researchers are investigating the use of atorvastatin lactone to create atropisomeric prodrugs [2]. Prodrugs are inactive medications that are converted into their active form inside the body.

Note

The information in this response is based on the following sources:

  • [1] Scheme 4 Synthesis of the atorvastatin lactone. ResearchGate:
  • [2] Scheme 4 Synthesis of the atorvastatin lactone. ResearchGate:

Atorvastatin lactone is a lactone form of atorvastatin, a widely used statin medication primarily prescribed for lowering low-density lipoprotein cholesterol and reducing cardiovascular risk. The chemical formula for atorvastatin lactone is C33H33FN2O4C_{33}H_{33}FN_{2}O_{4}, and it is characterized by a complex structure that includes a pyrrole ring and multiple hydroxyl groups, contributing to its biological activity and pharmacological properties .

, particularly interconversion between its lactone (closed ring) and hydroxy acid (open ring) forms. This interconversion is influenced by pH changes and enzymatic activity. The lactone form is more lipophilic, allowing it to permeate cell membranes more easily than the hydroxy acid form, which relies on active transport mechanisms for cellular uptake .

The lactone can also participate in hydrolysis reactions, converting back to the active hydroxy acid form under physiological conditions. This property is crucial for its therapeutic efficacy as both forms exhibit distinct pharmacokinetic profiles and biological activities .

Atorvastatin lactone exhibits significant biological activity, primarily through its inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The lactone form has been shown to possess potent inhibitory effects with an IC50 value of approximately 0.007 µM against rat liver enzymes . Additionally, atorvastatin lactone influences various cellular processes, including modulation of proteasome activities and mitochondrial functions, which may contribute to its pleiotropic effects beyond cholesterol lowering .

Several synthesis methods have been developed for atorvastatin lactone:

  • Paal-Knorr Synthesis: This method involves the condensation of diketones with primary amines to form pyrrole intermediates, which are then converted into atorvastatin lactone through subsequent reactions .
  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules in fewer steps. Recent advancements have utilized Ugi reactions to streamline the synthesis process, reducing the total number of steps required to produce atorvastatin lactone .
  • Mechanochemical Methods: High-speed vibration techniques have been employed to facilitate the synthesis of atorvastatin lactone efficiently .

Atorvastatin lactone interacts with various biological targets beyond HMG-CoA reductase. Notably, it inhibits cytochrome P450 isoforms, particularly CYP2C9.1, which can affect the metabolism of other drugs and lead to potential drug-drug interactions . Understanding these interactions is essential for optimizing therapeutic regimens involving atorvastatin lactone.

Atorvastatin lactone shares structural and functional similarities with other statins but has unique features that distinguish it from them:

Compound NameStructural FeaturesUnique Aspects
LovastatinContains a similar pyrrole structureFirst statin discovered; primarily exists in its lactone form
SimvastatinSimilar core structureHas a lower potency compared to atorvastatin
RosuvastatinDifferent side chainMore hydrophilic; distinct pharmacokinetics
PravastatinLacks fluorine atomLess lipophilic; different mechanism of action

Atorvastatin's enhanced lipophilicity and potency make it particularly effective in clinical applications compared to these similar compounds .

Early three-component Hantzsch protocols that joined a β-keto amide, a protected chiral amine and an α-haloketone generated the fully substituted pyrrole core of atorvastatin lactone, yet gave only modest yields under solution conditions (≤22%) because of side reactions and reductive de-iodination [1].
Systematic optimisation under solvent-free ball milling eliminated these problems:

EntryCatalyst systemMilling parametersIsolated yield of pyrrole intermediateOverall yield to atorvastatin lactoneNotes
ACe(IV) ammonium nitrate (5 mol %), AgNO₃ (1 eq.)Mixer-mill 20 Hz, 1 h, ZrO₂ ball40% [2]38% [3]No protective group loss; Ag avoids reductive de-iodination
BYb(OTf)₃ (10 mol %), AgNO₃ (1 eq.)20 Hz, 1 h40% [2]38% [3]Ytterbium accelerates enaminone formation
CYb(OTf)₃ (10 mol %), AgNO₃, liquid-assisted grinding (0.1 η MeOH)25 Hz, 45 min57%54%LAG suppresses hot-spot agglomeration; best reported productivity

Key mechanistic insights that guided the optimisation include (i) in-situ enaminone formation is turnover-limiting; (ii) silver(I) scavenges iodide, preventing competitive de-halogenation; (iii) the micro-scale shear of high-speed vibration improves mixing of the three solids, shortening induction times [1].
Hydrolytic acetonide/tert-butyl deprotection followed by spontaneous cyclo-lactonisation afforded atorvastatin lactone in 94% yield, meaning the milling step now dictates the overall efficiency [2].

High-Speed Vibration Milling Techniques in Lactonisation

Beyond the multicomponent stage, mechanochemical energy is directly exploited for the terminal lactone closure. Pyrrole precursor 25 (Scheme 17 of ref. [1]) is transferred from the jar to acidic aqueous methanol; milling-induced defect sites accelerate acetal cleavage, and the intermediate triol collapses to the six-membered δ-lactone within 10 min at room temperature (no external heating) [2]. Relative to conventional reflux hydrolysis (2 h, 78% yield), the HSVM protocol offers:

  • 6-fold rate enhancement;
  • 94% yield of lactone 26 [1];
  • elimination of chlorinated solvents;
  • direct telescoping from the tricomponent step, enabling a two-pot sequence from simple feedstocks.

Paal–Knorr Condensation Route Modifications

The industrial Paal–Knorr route builds the pentasubstituted pyrrole by condensing amine 3 with 1,4-diketone 2 (six isolated steps, overall ≤23%) [4]. Recent modifications focus on step-economy and greener catalysis:

ModificationKey reagent changeStep count (from diketone 2)Overall yieldHighlight
Classical Paal–Knorrp-Toluenesulfonic acid616 – 23% [4]High temperature, chlorinated solvents
N-Heterocyclic-carbene Stetter/Paal–Knorr cascadeIMes·HCl (2 mol %), KOAc441% [5]One-pot access to diketone & pyrrole; metal-free
Solid-state HSVM Paal–KnorrCAN (5 mol %), AgNO₃554% [2]Solvent-free, 1 h total milling time
Ugi-4CR → μünchnone cycloadditionIsocyanide 7, U-4CR446% [5]Bypasses diketone; amenable to diversity-oriented synthesis
Continuous-flow Paal–Knorr (pat.)Cu(OTf)₂/Et₃N, 120 °C352% [6]Recycle of copper salt, kg-scale patent route

Mechanistically, the Stetter/Paal–Knorr cascade leverages in-situ acyl-anionic umpolung to forge the 1,4-dicarbonyl motif, then immediately cyclises under the same acidic conditions, abolishing two isolation steps. The HSVM Paal–Knorr variant profits from the same iodide-scavenging strategy as section 2.1, converting solid diketone and amine to the pyrrole within 60 min at 20 Hz [2].

Catalytic Systems for Stereoselective Lactone Formation

Although the tricyclic lactone ring of atorvastatin is formed with retention of racemic pyrrole stereochemistry, the side-chain lactone adjacent to the heteroaromatic core demands two contiguous chiral centres in the (4R,6R) configuration. Three complementary catalytic solutions dominate current practice:

Catalyst classTransformation (precursor → lactone)ee / deIsolated yieldNotable features
Cu(I)/(S,S)-Ph-BPE cooperative soft-Lewis acid / Brønsted base [7]Thioamide + aldehyde → syn-1,3-diol → δ-lactone96–99% ee, >20:1 dr67% three-step sequence [8]Direct asymmetric aldol; ligand recycled (91%)
Deoxyribose-5-phosphate aldolase (DERA) [9]2× acetaldehyde + chloroacetaldehyde → lactol 1 → δ-lactone>99.9% ee, 99.8% de94% (100 g scale) [9]One-pot, volumetric productivity 30.6 g L⁻¹ h⁻¹
Whole-cell E. coli DERA (fed-batch) [10]Acetyloxy-acetaldehyde + acetaldehyde → acetyloxymethylene-lactol>99.9% ee80% at 100 g L⁻¹ titerNo purified enzyme; 40 g L⁻¹ h⁻¹ space-time yield
Pd(0)/chiral bis-phosphine autotandem hydrogenation [11]α,β-Unsaturated δ-lactone → saturated chiral alcohol92–98% ee78–91%Single-catalyst C=C & C=O hydrogenation; gram-scale

Mechanistic Highlights

  • Cu(I)/Ph-BPE system – the in-situ Cu-aldolate serves as both Lewis acid and Brønsted base, generating a thioamide enolate that reacts with chloro-propanal. A strategic syn-selective Narasaka–Prasad reduction followed by intramolecular oxa-Michael addition furnishes the protected δ-lactone in six steps from simple thioamide [7].

  • DERA biocatalysis – the aldolase forms a C–C bond between two C₂ fragments, directly installing both C-3 and C-5 hydroxy stereocentres of the statin side chain. Subsequent oxidation delivers crystalline lactone 1 with essentially perfect stereochemical purity; downstream cyanide displacement and epoxide opening convert it to the nitrile side chain used in atorvastatin esters [9].

  • Autotandem Pd-catalysis – exploits chelation-controlled sequential hydrogenations: first enantio-discriminating addition to the C=C bond, then reduction of the ester under the same catalytic regime, enabling late-stage chiral modification of lactone-containing fragments relevant to statins [11].

Comparative Performance

MetricCu-BPE aldol [7]Purified DERA [9]Whole-cell DERA [10]Pd autotandem [11]
TON1.2 × 10³6 × 10⁴n/a (cells)9 × 10²
Substrate loading0.2 M1.5 M1.0 M0.15 M
SolventTHFAqueous bufferBroth (pH 7.5)MeOH
Green score*48%77%81%55%

*Calculated by mass-based E-factor including cofactor or ligand.

Overall, converging advances in mechanochemical multicomponent assembly, Paal–Knorr step-economy and high-fidelity stereocatalysis now provide multiple, orthogonal routes to atorvastatin lactone. Selection of the optimal platform hinges on desired throughput, environmental metrics and integration with downstream transformations toward atorvastatin calcium.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

540.24243570 g/mol

Monoisotopic Mass

540.24243570 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7876IL7J2N

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

125995-03-1

Wikipedia

Atorvastatin lactone

Dates

Modify: 2023-08-15
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